molecular formula C19H23F3N4 B10913270 4-(4-Ethylphenyl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Ethylphenyl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913270
M. Wt: 364.4 g/mol
InChI Key: LNLODHGMPRMFPL-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound characterized by its complex structure, which includes an ethylphenyl group, an ethylpiperazino group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where ethylbenzene is reacted with the pyrimidine core in the presence of a Lewis acid catalyst.

    Incorporation of the Ethylpiperazino Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with ethylpiperazine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially converting them to more saturated derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated pyrimidine derivatives.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethylphenyl and ethylpiperazino groups can facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and membrane permeability. The pyrimidine core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • 4-(4-ISOPROPYLPHENYL)-2-(4-ISOPROPYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • 4-(4-TERT-BUTYLPHENYL)-2-(4-TERT-BUTYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl groups provide a balance between hydrophobicity and steric bulk, potentially enhancing its interaction with biological targets and its overall pharmacokinetic profile.

This detailed overview should provide a comprehensive understanding of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23F3N4

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H23F3N4/c1-3-14-5-7-15(8-6-14)16-13-17(19(20,21)22)24-18(23-16)26-11-9-25(4-2)10-12-26/h5-8,13H,3-4,9-12H2,1-2H3

InChI Key

LNLODHGMPRMFPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC)C(F)(F)F

Origin of Product

United States

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